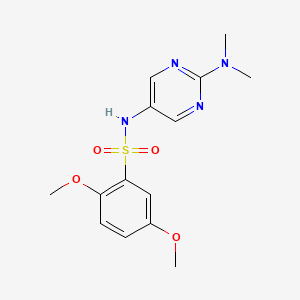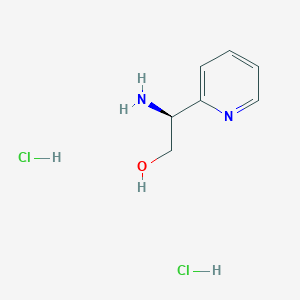
N-(3-hydroxy-3-phenylpropyl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-3-phenylpropyl)-1-(m-tolyl)methanesulfonamide, also known as CGP 3466B, is a small molecule compound that has been studied for its potential therapeutic applications in neurodegenerative diseases.
Scientific Research Applications
Stereoselective Microbial Reduction
Research by Patel et al. (1993) demonstrated the use of microbial cultures for the stereoselective reduction of a related methanesulfonamide compound, which serves as a chiral intermediate in the synthesis of beta-receptor antagonists like d-sotalol. This highlights the potential of utilizing biological systems for the synthesis of complex organic molecules, offering environmentally friendly alternatives to traditional chemical synthesis methods Patel, R. N., Banerjee, A., McNamee, C., & Szarka, L. (1993). Applied Microbiology and Biotechnology.
Corrosion Inhibition
Olasunkanmi et al. (2016) investigated the adsorption characteristics and corrosion inhibition properties of sulfonamide derivatives on mild steel, revealing how these compounds can form protective films against acid attack, illustrating their potential application in material science and engineering to enhance the durability of metals Olasunkanmi, L., Obot, I., & Ebenso, E. (2016). RSC Advances.
Structural Studies
Dey et al. (2015) conducted structural studies on nimesulide triazole derivatives, including methanesulfonamide compounds, using X-ray powder diffraction. This research provides valuable insights into the molecular structures that could influence the biological activity and physical properties of pharmaceutical agents, indicating the importance of structural analysis in drug development Dey, T., Ghosh, S., Mareddy, J., Anireddy, J., Pal, S., & Mukherjee, A. K. (2015). CrystEngComm.
Asymmetric Catalysis
Ohkuma et al. (2007) explored the asymmetric hydrogenation of alpha-hydroxy ketones using a methanesulfonamide-based catalyst, underscoring the role of such compounds in facilitating highly selective chemical transformations. This work is crucial for the production of enantiomerically pure substances, which are often needed in pharmaceuticals Ohkuma, T., Utsumi, N., Watanabe, M., Tsutsumi, K., Arai, N., & Murata, K. (2007). Organic letters.
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14-6-5-7-15(12-14)13-22(20,21)18-11-10-17(19)16-8-3-2-4-9-16/h2-9,12,17-19H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZRWQISLKMNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2761222.png)

![3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761224.png)



![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2761231.png)

![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)

![3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2761238.png)
![2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2761239.png)